1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone
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Overview
Description
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrolidine ring, and a fluorophenoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via the reaction of amines with suitable electrophiles, such as alkyl halides or epoxides.
Coupling of the Fluorophenoxy Group: The final step involves the coupling of the fluorophenoxy group to the intermediate compound, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-chlorophenoxy)ethanone: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenoxy)ethanone: Similar structure but with a bromine atom instead of a fluorine atom.
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-iodophenoxy)ethanone: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorophenoxy group in 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes the compound distinct from its analogs with different halogen atoms.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-11-3-1-2-4-12(11)20-8-13(19)18-6-5-10(7-18)14-16-9-21-17-14/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWRJNZNQCKIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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